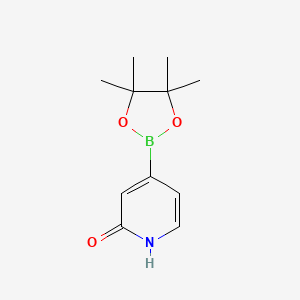

4-(3-Carboxyphenyl)-3-methylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure analysis of “4-(3-Carboxyphenyl)-3-methylbenzoic acid” is not available in my current knowledge base .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Carboxyphenyl)-3-methylbenzoic acid” are not available in my current knowledge base .Applications De Recherche Scientifique

Supramolecular Assembly and Crystal Engineering

- The study of 4-methylbenzoic acid molecules and their interaction with other compounds has provided insights into supramolecular ribbon formation and weak C—H⋯π interactions in crystal engineering (Thanigaimani et al., 2013). This research sheds light on how minor modifications in molecular structure can significantly affect the assembly and properties of supramolecular structures.

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

- Research into compounds containing 3-methylbenzoic acid has led to the synthesis of metal-organic frameworks and coordination polymers with potential applications in catalysis, gas storage, and separation processes. For example, compounds Co(II) and Zn(II) with 3-methylbenzoic acid exhibit unique one-dimensional chain structures and photo-luminescent properties (Chen Xiang, 2011).

Photoluminescence and Electronic Materials

- The investigation of derivatives of methylbenzoic acid, such as 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, has contributed to understanding the photophysical properties of organic compounds. These studies are fundamental for developing new materials for optoelectronics and photonics (Kumar et al., 2014).

Environmental and Agricultural Applications

- The synthesis and characterization of polymers and nanoparticles involving derivatives of methylbenzoic acid highlight their potential in environmental remediation and sustainable agriculture. For instance, polymeric and solid lipid nanoparticles for sustained release of agricultural fungicides show how these compounds can be applied in delivering active ingredients more efficiently and safely (Campos et al., 2015).

Organic Synthesis and Catalysis

- The catalytic hydrogenation of 4-methylbenzoic acid to 4-methylcyclohexyl carboxylic acids demonstrates the role of such compounds in organic synthesis and the development of new catalytic processes. This research provides insights into reaction mechanisms and the influence of catalysts and reaction conditions on product selectivity and efficiency (Z. Bin, 2010).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(3-carboxyphenyl)-3-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-9-7-12(15(18)19)5-6-13(9)10-3-2-4-11(8-10)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYZKFMQBLJPQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30689887 |

Source

|

| Record name | 2'-Methyl[1,1'-biphenyl]-3,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30689887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Carboxyphenyl)-3-methylbenzoic acid | |

CAS RN |

1261910-15-9 |

Source

|

| Record name | 2'-Methyl[1,1'-biphenyl]-3,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30689887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Nitrospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one](/img/structure/B567426.png)